molecular formula C19H19F2N3OS B4359439 3-[4-(difluoromethoxy)phenyl]-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole

3-[4-(difluoromethoxy)phenyl]-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole

Cat. No.: B4359439
M. Wt: 375.4 g/mol
InChI Key: OCQLMJUUYWHKMC-UHFFFAOYSA-N
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Description

3-[4-(Difluoromethoxy)phenyl]-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole is a chemical compound with the molecular formula C19H19F2N3OS It is known for its unique structure, which includes a difluoromethoxyphenyl group, an ethyl group, and a methylbenzylsulfanyl group attached to a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(difluoromethoxy)phenyl]-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the difluoromethoxyphenyl precursor. This precursor is then subjected to a series of reactions, including alkylation, sulfonation, and cyclization, to form the final triazole compound. Common reagents used in these reactions include alkyl halides, sulfonyl chlorides, and base catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Difluoromethoxy)phenyl]-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-[4-(Difluoromethoxy)phenyl]-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(difluoromethoxy)phenyl]-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The difluoromethoxy group and the triazole ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[4-(difluoromethoxy)phenyl]-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethoxy group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3OS/c1-3-24-17(15-8-10-16(11-9-15)25-18(20)21)22-23-19(24)26-12-14-6-4-13(2)5-7-14/h4-11,18H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQLMJUUYWHKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)C)C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(difluoromethoxy)phenyl]-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
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3-[4-(difluoromethoxy)phenyl]-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
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3-[4-(difluoromethoxy)phenyl]-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
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3-[4-(difluoromethoxy)phenyl]-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
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3-[4-(difluoromethoxy)phenyl]-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
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3-[4-(difluoromethoxy)phenyl]-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole

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